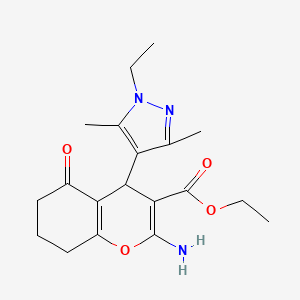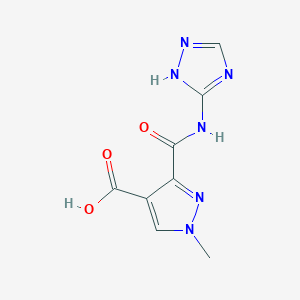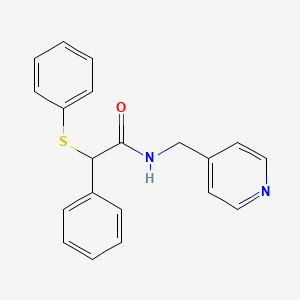![molecular formula C19H17F3N2O B10896921 3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, such as the cyclopropyl group, isopropylphenyl moiety, and trifluoromethyl group, contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of Isopropylphenyl Moiety: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Incorporation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis.
類似化合物との比較
Similar Compounds
- 3-CYCLOPROPYL-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
Uniqueness
3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is unique due to the presence of the isopropylphenyl group, which may confer distinct steric and electronic properties compared to similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C19H17F3N2O |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
3-cyclopropyl-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C19H17F3N2O/c1-10(2)11-3-5-12(6-4-11)15-9-14(19(20,21)22)16-17(13-7-8-13)24-25-18(16)23-15/h3-6,9-10,13H,7-8H2,1-2H3 |
InChIキー |
JCTOTRSKGYIYDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10896854.png)
![4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896860.png)
![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896867.png)
![N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10896870.png)

![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896878.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B10896884.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B10896885.png)
![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896898.png)

![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
